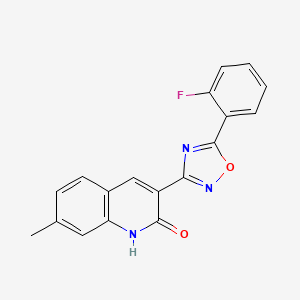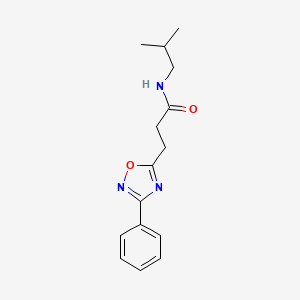
N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
描述
N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPP is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound that has been extensively studied for its diverse biological activities.
作用机制
The mechanism of action of N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but studies suggest that it acts by inhibiting the activity of enzymes involved in cell proliferation and angiogenesis. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. Additionally, this compound has been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of new blood vessels in tumors.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound has a high binding affinity for metal ions such as copper, zinc, and iron, which makes it a potential candidate for metal ion detection in biological samples. This compound has also been found to inhibit the activity of MMPs and VEGF, thereby reducing cancer cell invasion and angiogenesis. Additionally, this compound has been shown to induce apoptosis, which is a programmed cell death process that is essential for the regulation of cell growth and development.
实验室实验的优点和局限性
One of the advantages of using N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its high binding affinity for metal ions, which makes it a potential candidate for metal ion detection in biological samples. Additionally, this compound has been found to have anti-cancer properties, which makes it a potential candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to dissolve in aqueous solutions.
未来方向
There are several future directions for research on N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is to investigate its use as a fluorescent probe for detecting metal ions in biological samples. Another potential direction is to study its anti-cancer properties in more detail, with a focus on understanding its mechanism of action and optimizing its efficacy. Additionally, future research could explore the use of this compound as a photosensitizer in photodynamic therapy, with a focus on optimizing its photodynamic properties and reducing its toxicity.
合成方法
The synthesis of N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of isobutyric anhydride with 3-phenyl-1,2,4-oxadiazole-5-amine in the presence of a catalyst. The reaction proceeds through an acylation process, wherein the anhydride reacts with the amine to form an amide bond. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has shown promising results in various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. This compound has also been investigated for its anti-cancer properties, with studies showing that it inhibits the proliferation of cancer cells. Additionally, this compound has been studied for its use as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that involves the use of light to activate a photosensitizing agent that destroys cancer cells.
属性
IUPAC Name |
N-(2-methylpropyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11(2)10-16-13(19)8-9-14-17-15(18-20-14)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGMPXBMFUCPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321121 | |
| Record name | N-(2-methylpropyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
850738-48-6 | |
| Record name | N-(2-methylpropyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



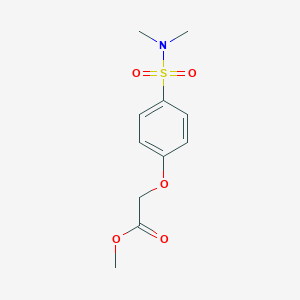
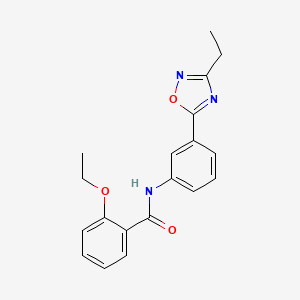
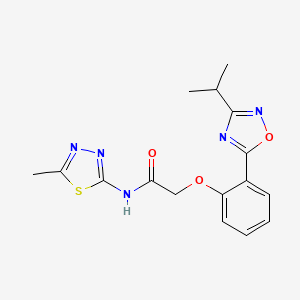

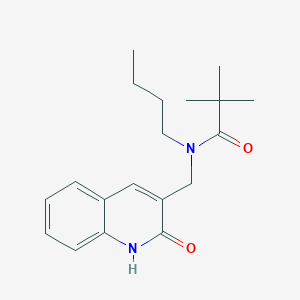

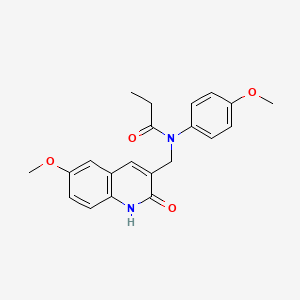

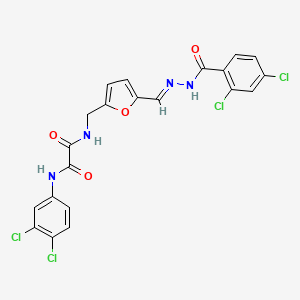
![(E)-N-benzyl-N-(2-(2-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B7699942.png)

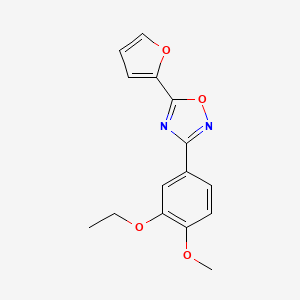
![3-(2-chlorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699958.png)
